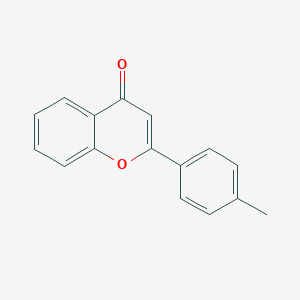

2-(4-methylphenyl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHKKQQCOYMLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41255-30-5 | |

| Record name | 2-(4-Methylphenyl)chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041255305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-METHYLPHENYL)CHROMEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DPK5WQC8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 4 Methylphenyl 4h Chromen 4 One and Its Derivatives

Established Synthetic Pathways

The construction of the 2-(4-methylphenyl)-4H-chromen-4-one core relies on several well-established synthetic transformations. These methods typically involve the formation of a key chalcone (B49325) intermediate followed by cyclization to afford the desired chromone (B188151) ring system.

Claisen-Schmidt Condensation and Subsequent Cyclization Processes

A primary and widely used method for synthesizing flavones, including this compound, is the Claisen-Schmidt condensation. saudijournals.cominnovareacademics.in This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone (B1195853) with an appropriate aromatic aldehyde. innovareacademics.in In the context of synthesizing the title compound, 2'-hydroxyacetophenone (B8834) would be treated with 4-methylbenzaldehyde (B123495) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. saudijournals.comiucr.org This initially forms a chalcone, specifically (E)-1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one. iucr.org

The resulting chalcone intermediate is then subjected to a cyclization reaction to form the chromone ring. This transformation is often achieved through oxidative cyclization, a process discussed in more detail in the following section. The Claisen-Schmidt condensation offers a straightforward and versatile entry point to a wide array of chalcones, which are crucial precursors for chromone synthesis. bohrium.com The reaction conditions can be varied, including the use of different bases and solvent systems, to optimize the yield of the chalcone intermediate. innovareacademics.in

Oxidative Cyclization from Chalcone Intermediates

Following the formation of the chalcone intermediate, oxidative cyclization is a key step to construct the 4H-chromen-4-one ring. A common method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction. researchgate.net This reaction involves the treatment of the 2'-hydroxychalcone (B22705) with hydrogen peroxide in an alkaline medium. iucr.org For instance, (E)-1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one can be cyclized using hydrogen peroxide and sodium hydroxide to yield 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. iucr.org

Another effective method for the oxidative cyclization of chalcones utilizes iodine in dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov This system provides a relatively mild and efficient route to flavones. nih.gov The reaction proceeds by heating the chalcone with a catalytic amount of iodine in DMSO. nih.govnih.gov This method has been successfully employed for the synthesis of various flavone (B191248) derivatives. nih.gov For example, 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one was synthesized from its corresponding chalcone precursor using iodine in DMSO at elevated temperatures. nih.gov

Palladium-catalyzed oxidative cyclization has also emerged as a powerful tool for the synthesis of flavones from 2'-hydroxydihydrochalcones. rsc.org This approach offers an alternative pathway and can provide good yields of the desired chromone products. rsc.org

Multi-step Organic Reactions Leading to the Chromenone Core

Retrosynthetic analysis is a valuable tool for planning these multi-step syntheses. youtube.com By working backward from the target molecule, chemists can identify key bond disconnections and suitable starting materials. youtube.com For example, to synthesize this compound, one can disconnect the chromone ring to identify the chalcone intermediate, which in turn can be disconnected to reveal the starting 2-hydroxyacetophenone and 4-methylbenzaldehyde. This systematic approach allows for the logical design of a synthetic route. libretexts.orgyoutube.com The individual reactions within the sequence, such as the initial acylation to produce the acetophenone (B1666503) or the final cyclization, are standard transformations in organic chemistry. libretexts.orgnih.gov

Advanced Derivatization Strategies and Functionalization

Once the this compound scaffold is assembled, further functionalization can be achieved through various chemical transformations. These derivatization strategies allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships for various applications.

Mannich Reaction-Mediated Functionalization of Chromones

The Mannich reaction is a three-component condensation reaction that provides a powerful method for the aminoalkylation of acidic protons. wikipedia.orgorganic-chemistry.org In the context of chromones, this reaction can be used to introduce aminomethyl groups onto the chromone scaffold. nih.govuniv.kiev.ua The reaction typically involves the treatment of a suitable chromone precursor with an aldehyde (often formaldehyde) and a primary or secondary amine. wikipedia.org

For chromones containing a hydroxyl group, the Mannich reaction can occur at positions activated by the hydroxyl group. univ.kiev.ua For instance, aminomethylation of hydroxychromones can lead to the introduction of dialkylaminomethyl groups at various positions on the benzene (B151609) ring of the chromone. univ.kiev.uauniv.kiev.ua The specific sites of functionalization can be influenced by the substitution pattern of the starting chromone. univ.kiev.uauniv.kiev.ua This method has been used to synthesize a variety of Mannich bases of chromones, which are of interest for their potential biological activities. nih.gov

O-Alkylation of Hydroxyl-Substituted Chromenones

The hydroxyl group on substituted chromenones provides a convenient handle for further functionalization through O-alkylation. google.com This reaction involves the treatment of the hydroxychromone with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. organic-chemistry.org This allows for the introduction of a wide variety of alkoxy groups onto the chromone scaffold.

For example, the synthesis of 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one involved the O-alkylation of a corresponding 7-hydroxychromenone precursor. nih.gov The choice of alkylating agent and reaction conditions can be tailored to introduce different alkyl chains, thereby modifying the lipophilicity and other physicochemical properties of the final compound. This strategy is valuable for creating libraries of chromone derivatives for screening purposes.

Introduction of Substituents for Structural Diversification (e.g., methylsulfonyl pharmacophore)

The core structure of this compound can be chemically modified to create a diverse range of derivatives. A key strategy for this diversification is the introduction of various substituents at different positions on the chromenone scaffold. One pharmacologically significant substituent is the methylsulfonyl group (–SO₂CH₃), which is a well-known pharmacophore in medicinal chemistry, often incorporated to enhance the biological activity of a molecule. nih.govnih.gov

A common synthetic route to introduce a methylsulfonyl group onto the phenyl ring at the 2-position of the chromenone begins with a base-catalyzed aldol (B89426) condensation. This reaction typically involves the condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde. nih.govresearchgate.net To synthesize a precursor for a 2-(4-methylsulfonylphenyl) derivative, 2-hydroxyacetophenone is reacted with 4-(methylthio)benzaldehyde (B43086) in a basic medium, such as sodium hydroxide in methanol, to yield the corresponding chalcone, (2E)-1-(2-hydroxyphenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-one. nih.govresearchgate.net

The subsequent cyclization of the chalcone to the chromene ring can be achieved through treatment with bromine in a suitable solvent like chloroform. nih.govresearchgate.net The final and crucial step is the oxidation of the methylthio (–SCH₃) group to the desired methylsulfonyl (–SO₂CH₃) group. This oxidation is commonly performed using an oxidizing agent like Oxone® (potassium peroxymonosulfate) in a mixed solvent system such as tetrahydrofuran (B95107) and water. nih.govresearchgate.net This multi-step process provides a reliable method for incorporating the methylsulfonyl pharmacophore.

Furthermore, structural diversity can be achieved by introducing substituents at the 3-position of the chromenone ring. For instance, a hydroxyl group can be introduced at the C-3 position by treating the initial chalcone with hydrogen peroxide in a basic hydro-alcoholic solution. nih.gov This 3-hydroxy derivative can then serve as a versatile intermediate for further functionalization. Alkylation of the hydroxyl group with various alkyl halides in the presence of a base affords a series of 3-alkoxy derivatives. nih.gov Additionally, the hydroxyl group can be acylated, for example, by treatment with acetyl chloride in the presence of a base like triethylamine, to yield the corresponding acetate (B1210297) ester. nih.gov These modifications at the C-3 position have been shown to be important for modulating the biological activity of this class of compounds. nih.govnih.gov

Table 1: Synthesis of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one Derivatives

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-hydroxyacetophenone, 4-(methylthio)benzaldehyde | NaOH, MeOH, 25°C, 2 h | (2E)-1-(2-Hydroxyphenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-one | 70% | nih.gov |

| 2 | Product of Step 1 | Br₂, CHCl₃, RT | 2-[4-(Methylthio)phenyl]-4H-chromen-4-one | 52% | nih.gov |

| 3 | Product of Step 2 | Oxone®, THF/H₂O, 12 h | 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one | 78% | nih.gov |

| 4 (Alternative) | Product of Step 1 | H₂O₂ (30%), NaOH, EtOH | 3-Hydroxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 78% | nih.gov |

| 5 | Product of Step 4, Alkyl halide | NaOH, THF | 3-Alkoxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones | 31-40% | nih.gov |

Parallel Synthesis Approaches for Chromenone Libraries

The development of chemical libraries of structurally related compounds is a cornerstone of modern drug discovery and materials science. Parallel synthesis techniques, which allow for the simultaneous synthesis of multiple compounds in a spatially separated manner, are highly valuable for generating such libraries. For the this compound scaffold, several synthetic strategies can be adapted for a parallel synthesis format to create a library of diverse derivatives.

One-pot multicomponent reactions are particularly well-suited for library synthesis due to their efficiency and operational simplicity. nih.gov For instance, a three-component reaction involving a 2-oxo-2H-chromene-3-carbaldehyde, an isocyanide, and an aniline (B41778) can be employed to rapidly assemble complex chromenone-fused heterocyclic systems. nih.gov By varying each of the three components, a large library of compounds can be generated.

Another approach amenable to parallel synthesis is the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes. acs.org This method allows for the construction of the 4H-chromen-4-one core from readily available starting materials. A library of diversely functionalized flavonoids can be synthesized by varying the substituents on both the alkenyl bromide and the aldehyde components. acs.org

Furthermore, tandem reactions that form multiple chemical bonds in a single operation can be adapted for parallel synthesis. A tandem reaction of ynones and methyl salicylates can provide a broad range of 3-acyl chromones. organic-chemistry.org The substrate scope of this reaction is extensive, allowing for the generation of a library by varying the substituents on both the ynone and the methyl salicylate.

The general strategy for the parallel synthesis of a this compound library would involve:

Selection of a robust and high-yielding core reaction, such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction.

Acquisition of a diverse set of starting materials, for example, various substituted 2-hydroxyacetophenones and 4-methylbenzoyl chlorides.

Execution of the reactions in a parallel format, such as in a 96-well plate, using automated liquid handling systems.

Parallel work-up and purification of the resulting products, often employing techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

Optimization of Reaction Conditions for Yield and Regioselectivity

The efficiency of any synthetic method is highly dependent on the reaction conditions. Optimization of these conditions is crucial for maximizing the yield of the desired product and controlling the regioselectivity of the reaction, which is the preferential formation of one constitutional isomer over another.

Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of chromone derivatives, various catalytic systems have been explored. For instance, in a three-component reaction to form polyfunctionalized pyrimidonaphthyridine derivatives, silver nanoparticles (AgNPs) were found to be a highly efficient catalyst, providing a significantly higher yield compared to other catalysts like p-toluenesulfonic acid (p-TSA) and L-proline. researchgate.net

The choice of solvent can also have a profound impact on the reaction outcome. In the aforementioned three-component reaction, a mixture of water and ethanol (B145695) (1:1) was identified as the optimal solvent system. researchgate.net In another example, the nucleophilic substitution of alcohols was optimized, and nitromethane (B149229) was found to give an excellent yield compared to other solvents like hexane, dichloromethane (B109758), and toluene. acs.org

Temperature and reaction time are also critical variables. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. For instance, a one-pot synthesis of 4H-chromene derivatives required heating at 100 °C for 12 hours. acs.org Conversely, in a photocatalyzed synthesis of 2-phenyl-4H-chromen-4-one, the reaction was carried out at room temperature under blue LED irradiation. rsc.org

Regioselectivity is a significant challenge in the synthesis of substituted chromones. The choice of catalyst and reaction conditions can often be tuned to favor the formation of a specific regioisomer. In a lipase-catalyzed domino reaction for the synthesis of chromenone derivatives, the regioselectivity was controlled by the choice of the lipase (B570770) and the solvent. Bovine pancreatic lipase (BPL) in acetonitrile (B52724) favored the formation of 2H-chromenones, while lipase from Pseudomonas fluorescens (PFL) in dichloromethane yielded 2-hydroxyl-2H-chromenones. rsc.org

In a [3+2] annulation reaction, the regioselectivity was influenced by the electronic nature of the substituents on the phenyl ring of the starting material. rsc.org Electron-donating groups tended to decrease the regioselectivity, whereas electron-withdrawing groups improved it. rsc.org

Table 2: Optimization of Reaction Conditions for a Three-Component Reaction

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | - | H₂O/EtOH (1:1) | 10 | Trace | researchgate.net |

| 2 | p-TSA | H₂O/EtOH (1:1) | 8 | 56 | researchgate.net |

| 3 | L-proline | H₂O/EtOH (1:1) | 8 | 62 | researchgate.net |

| 4 | AgNPs (10 ppm) | H₂O | 5 | 73 | researchgate.net |

| 5 | AgNPs (10 ppm) | EtOH | 5 | 81 | researchgate.net |

| 6 | AgNPs (10 ppm) | H₂O/EtOH (1:1) | 3 | 91 | researchgate.net |

Compound List

Structure Activity Relationship Sar Studies of 2 4 Methylphenyl 4h Chromen 4 One Analogs

Role of the Chromene Core in Biological Activity

The 4H-chromen-4-one ring system is a fundamental component for the biological activity of this class of compounds. researchgate.net This bicyclic fragment is a common feature in numerous natural products, such as flavonoids, and is recognized for its broad pharmacological properties and relatively low toxicity. ijrpc.comresearchgate.net The rigid structure of the chromene nucleus provides a fixed orientation for substituents, facilitating specific interactions with biological receptors. ijrpc.com

Key structural features of the chromen-4-one core are essential for its function. Studies have demonstrated that the integrity of the pyranone ring, including the double bond between positions C2 and C3 and the carbonyl group at C4, is a crucial structural requirement for certain biological activities, such as steroid sulfatase inhibition. tandfonline.com The oxygen atom within the heterocycle and the C4-carbonyl group can act as hydrogen bond acceptors, playing a significant role in ligand-receptor binding. tandfonline.com The entire chromenone nucleus often forms the central part of a compound's pharmacophore, with the HOMO (Highest Occupied Molecular Orbital) being centered around it, highlighting its importance for hydrophobic interactions with target receptors. tandfonline.com The versatility of the chromene scaffold allows it to serve as a template for designing new therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections. frontiersin.orgorientjchem.org

Influence of the 4-Methylphenyl Moiety on Compound Potency and Selectivity

The substituent at the C2 position of the 4H-chromen-4-one core significantly modulates the biological profile of the molecule. The presence of an aromatic ring, such as the phenyl group in flavones, is a common and important feature. researchgate.net The specific nature and substitution pattern of this aryl moiety can drastically alter potency and selectivity.

The 4-methylphenyl (or p-tolyl) group influences the compound's properties through a combination of steric and electronic effects. The methyl group is an electron-donating group, which can alter the electron density of the entire molecule, thereby affecting its interaction with biological targets. ontosight.ai For instance, in a series of thiazole (B1198619) derivatives, the presence of a methyl group at the para-position of a phenyl ring was shown to increase cytotoxic activity. mdpi.com Conversely, in a different series of chromone (B188151) derivatives evaluated for MAO-B inhibition, a p-CH₃ group led to decreased activity compared to analogs with other substituents. mdpi.com

This context-dependent effect underscores the importance of the specific biological target. For example, in the development of selective COX-2 inhibitors based on the 2-phenyl-4H-chromen-4-one scaffold, the substituent on the C2-phenyl ring is critical for fitting into the secondary pocket of the enzyme. researchgate.net While the parent compound of this article features a methyl group, related studies have shown that a p-methylsulfonyl (MeSO₂) group on the C2-phenyl ring results in potent and highly selective COX-2 inhibition. researchgate.net The introduction of aryl groups at the C2-position is a general strategy to enhance electron delocalization across the molecule, which can improve receptor binding affinity.

Impact of Substituent Position and Nature on the Chromenone Ring System

The biological activity of 2-(4-methylphenyl)-4H-chromen-4-one analogs is profoundly influenced by the placement and chemical nature of substituents on the A and C rings of the chromenone system.

Substitutions on the Pyranone Ring (C-Ring):

Position 3: The substituent at the C3 position is critical and can dramatically alter activity. In one study on cardiotonic agents, a methoxy (B1213986) group at C3 was found to be crucial for activity, whereas a hydroxyl group at the same position abolished or significantly decreased it. nih.gov However, for selective COX-2 inhibitors, the nature and size of the C3 substituent were both found to be important, with a ranking of benzyl (B1604629) > acetyl > allyl > ethyl > methyl > H > hydroxyl in terms of conferring potency and selectivity. researchgate.net

Substitutions on the Benzene (B151609) Ring (A-Ring):

Position 6: This position is a key site for modification. For SIRT2 inhibitors, a substituent at C6 was found to be more critical for activity than one at C8, with electron-withdrawing groups like chloro or nitro enhancing potency. acs.org In the context of MAO-B inhibition, a 6-methyl group on the chromone framework had a notable impact on activity. mdpi.com For certain anticancer derivatives, the sixth position was also identified as an important site for substitution with groups like methoxy or halogens to improve potency. frontiersin.org

Position 7: This position often benefits from the introduction of lipophilic or hydrophobic groups. For a series of analogs designed as positive inotropic agents, introducing a methoxy or chloro group at C7 enhanced the biological activity. nih.gov The general finding was that lipophilic substituents at this position were favorable. nih.gov For MAO-B inhibitors, some of the most promising compounds featured alkyl groups at the C7 position of the chromone nucleus. mdpi.com

Position 8: The impact of substitution at C8 can vary. For SIRT2 inhibition, larger substituents at both C6 and C8 were found to be necessary for achieving significant potency. acs.org In contrast, for a series of anticancer 2H-chromenes, replacing the hydrogen at C8 resulted in a loss of activity. frontiersin.org

The electronic properties of the substituents are also a determining factor. For SIRT2 inhibitors, it was generally observed that electron-poor chroman-4-ones were more potent than electron-rich analogs. acs.org For example, an electron-donating methoxy group at C6 significantly decreased inhibitory activity compared to an electron-withdrawing nitro group at the same position. acs.org

Development of SAR Profiles for Targeted Biological Activities

By systematically modifying the this compound scaffold, researchers can develop detailed Structure-Activity Relationship (SAR) profiles to create analogs with enhanced potency and selectivity for specific biological targets.

Anticancer Activity: For anticancer applications, SAR studies have identified several key features. In one study, 2-amino-4H-chromenes with a 4-aryl group showed potent cytotoxic activity. orientjchem.org Modifications at the C6 and C7 positions of the chromone ring have proven effective. For instance, flavone (B191248) derivatives with a 6-(2-methyl-5-phenylpyrrol-1-yl) moiety showed potent activity against bladder cancer cell lines, with an IC₅₀ value of 2.97 µM. nih.gov The isomeric compound with the substituent at the C7 position was also active, though less potent, but notably showed no toxicity to non-cancerous cells. nih.gov

Enzyme Inhibition (MAO-B, COX-2, SIRT2):

MAO-B Inhibition: A review of chromone-based MAO-B inhibitors revealed that substitutions at C6 or C7 with alkyl groups were beneficial. mdpi.com Furthermore, the electronic nature of substituents on the 2-phenyl ring was critical, with meta-chloro substitution showing significant potency. mdpi.com

COX-2 Inhibition: A clear SAR profile was established for 2-phenyl-4H-chromen-4-one derivatives as COX-2 inhibitors. A methylsulfonyl (MeSO₂) group at the para-position of the C2-phenyl ring was identified as a key pharmacophore for potent and selective inhibition. researchgate.net Additionally, the C3 position of the chromone ring was found to tolerate bulky substituents, with a 3-benzyloxy group yielding a compound with an IC₅₀ of 0.07 µM and a high selectivity index. researchgate.net

SIRT2 Inhibition: For SIRT2 inhibitors, the SAR profile favors electron-poor chroman-4-ones. acs.org Optimal activity was achieved with large, electron-withdrawing substituents at positions C6 and C8 of the chromone ring. acs.org A compound with chloro-substituents at both positions was a potent inhibitor, while removing the C8 substituent or replacing the C6-chloro with an electron-donating methoxy group significantly reduced activity. acs.org

The following table summarizes key SAR findings for different biological targets:

| Biological Target | Favorable Substitution on Chromenone Ring | Favorable Substitution on C2-Aryl Ring | Reference |

| Anticancer | 6-(pyrrol-1-yl) or 7-(pyrrol-1-yl) moiety | - | nih.gov |

| MAO-B Inhibition | 6-CH₃ or 7-alkyl group | m-chloro | mdpi.com |

| COX-2 Inhibition | 3-benzyloxy group | p-methylsulfonyl (MeSO₂) | researchgate.net |

| SIRT2 Inhibition | 6-Cl and 8-Cl (electron-withdrawing groups) | - | acs.org |

| Cardiotonic Activity | 7-methoxy or 7-chloro; 3-methoxy | 3'-hydroxyl | nih.gov |

These examples demonstrate how a thorough understanding of SAR enables the rational design of this compound analogs as specialized therapeutic agents.

Biological Activities and Mechanistic Investigations

Anticancer Research Applications

The quest for novel anticancer agents has led to the exploration of various synthetic and natural compounds, including those with a 2-phenyl-4H-chromen-4-one core structure. Derivatives of this scaffold have demonstrated promising results in preclinical studies, targeting several hallmarks of cancer.

Induction of Apoptosis via Cell Cycle Arrest (e.g., G2/M Phase)

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Several studies on chromene derivatives have shown their ability to trigger this process in cancer cells. For instance, certain 4H-benzo[h]chromene derivatives have been found to induce cell cycle arrest at the S and G2/M phases, leading to apoptosis. acs.org This arrest prevents cancer cells from completing the division process and proliferating. While direct evidence for 2-(4-methylphenyl)-4H-chromen-4-one is still emerging, the activity of related compounds suggests this is a promising area of investigation. For example, some novel synthesized heterocyclic derivatives based on 4H-benzo[h]chromene have been shown to cause cell cycle arrest, which in turn initiates apoptosis. acs.org Similarly, other research has indicated that four newly synthesized enones can induce mitochondrial-mediated apoptosis and arrest the cell cycle at the G2/M phase in both colorectal and cervical cancer cells. jpionline.org

Enhancement of Reactive Oxygen Species (ROS) Levels and Oxidative Stress Induction

Cancer cells often exhibit altered metabolism compared to normal cells, including higher basal levels of reactive oxygen species (ROS). nih.gov While low to moderate levels of ROS can promote cancer cell survival and proliferation, excessive ROS can induce cell death. nih.govjst.go.jp This vulnerability can be exploited by therapeutic agents that further elevate ROS levels, pushing the cancer cells beyond their antioxidant capacity and into a state of lethal oxidative stress. nih.govnih.govoncotarget.com

Some chromenone derivatives have been shown to exert their anticancer effects through the induction of ROS. For example, a synthetic pan-Aurora kinase inhibitor, 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one (DK1913), was found to enhance intracellular ROS levels, contributing to its apoptotic effects. This increase in ROS can lead to oxidative damage to vital cellular components like DNA, lipids, and proteins, ultimately triggering cell death pathways. mdpi.com While specific studies on this compound are needed, the pro-oxidant activity of related compounds is a significant area of interest.

Modulation of Caspase Production and Mitochondrial Function

Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. rjsocmed.com The activation of these enzymes can be initiated through intrinsic (mitochondrial) or extrinsic pathways. The intrinsic pathway is often associated with the loss of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria. oncotarget.com

Research on chromenone derivatives has demonstrated their ability to modulate caspase activity and mitochondrial function. For instance, some derivatives have been shown to induce apoptosis through a caspase-dependent pathway, often involving the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 and -7. rkmmanr.org This activation is frequently linked to the disruption of the mitochondrial membrane potential. oncotarget.comrjsocmed.com The active catalytic domain of protein kinase C delta, which can be activated by certain stimuli, has been shown to be sufficient to induce apoptosis and disrupt mitochondrial membrane potential. rjsocmed.com Furthermore, recombinant caspases themselves can affect mitochondrial permeability, suggesting a potential self-amplification loop in the apoptotic process. mdpi.com

Inhibition of Topoisomerase I/II

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. ijabbr.com The inhibition of these enzymes can lead to DNA damage and cell death, making them attractive targets for anticancer drugs. nih.gov Topoisomerase inhibitors are classified into two main types: topoisomerase I and topoisomerase II inhibitors. ijabbr.com

Chromenone analogs have been investigated as potential topoisomerase inhibitors. For example, 5-hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one was identified as a DNA non-intercalative topoisomerase II specific catalytic inhibitor. rsc.org While direct inhibitory data for this compound on these enzymes is not yet widely available, the potential of the broader chromenone class to target topoisomerases is an active area of research. rjsocmed.com

Antimicrobial Research Applications

In addition to their anticancer potential, chromen-4-one derivatives have been explored for their antimicrobial properties. The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents, and heterocyclic compounds like chromenones are a promising source.

Inhibition of Various Bacterial Strains

Studies have shown that certain chromen-4-one derivatives exhibit inhibitory activity against a range of bacterial strains. For example, a series of pyrimidine-containing 4H-chromen-4-one derivatives displayed significant in vitro inhibitory activities against plant pathogenic bacteria such as Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, and Ralstonia solanacearum. nih.govsci-hub.se In some cases, the activity of these derivatives was superior to that of commercial bactericides. nih.govsci-hub.se

Another study on a novel set of spiropyrrolidines tethered with a chroman-4-one scaffold showed variable antibacterial activities against both Gram-positive and Gram-negative bacteria, with some compounds showing higher activity than the reference antibiotics amoxicillin (B794) and ampicillin (B1664943) against certain strains. ontosight.ai The antimicrobial potential of metal complexes of chromone-based ligands has also been investigated, with a Pt(II) complex of 3-hydroxy-2-tolyl-4H-chromen-4-one showing notable antibacterial activity. semanticscholar.org While these findings are for derivatives, they underscore the potential of the this compound scaffold as a basis for the development of new antimicrobial agents.

Table 1: Investigated Biological Activities of this compound and its Derivatives

| Biological Activity | Research Application | Key Findings for Related Compounds | Citations |

|---|---|---|---|

| Apoptosis Induction | Anticancer | Induction of cell cycle arrest at G2/M phase. | acs.orgjpionline.org |

| ROS Enhancement | Anticancer | Increased intracellular ROS levels leading to oxidative stress. | nih.govoncotarget.com |

| Caspase Modulation | Anticancer | Activation of caspase cascades and disruption of mitochondrial membrane potential. | rjsocmed.comrkmmanr.org |

| Topoisomerase Inhibition | Anticancer | Inhibition of topoisomerase II activity. | rsc.org |

| Antimicrobial Activity | Antimicrobial | Inhibition of various Gram-positive and Gram-negative bacterial strains. | nih.govsci-hub.seontosight.aisemanticscholar.org |

Proposed Mechanisms: Disruption of Bacterial Cell Membranes or Interference with Metabolic Pathways

The antimicrobial properties of this compound and related chromenone derivatives are a key area of research. The proposed mechanisms underlying their antibacterial action are multifaceted, primarily centering on the disruption of bacterial cell integrity and interference with essential metabolic processes.

One prominent hypothesis is the disruption of the bacterial cell membrane. The structural characteristics of these compounds may facilitate their interaction with the lipid bilayer of bacterial membranes, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death. nih.gov This mechanism is a known strategy for combating persistent infections, as it can be effective against non-growing or dormant bacteria that are often resistant to traditional antibiotics targeting biosynthetic pathways. nih.gov The interaction is often electrostatic, with the compound potentially altering the membrane potential and destabilizing the membrane structure. researchgate.net

Alternatively, or in conjunction with membrane disruption, these compounds may interfere with crucial bacterial metabolic pathways. By inhibiting key enzymes involved in processes such as energy production or nutrient synthesis, they can effectively halt bacterial growth and proliferation. This dual-pronged attack on both the structural integrity and metabolic function of bacteria underscores the potential of this compound derivatives as novel antimicrobial agents. researchgate.netnih.gov

Enzyme and Receptor Modulatory Effects

The therapeutic potential of this compound extends beyond its antimicrobial activities, with studies revealing its ability to modulate the function of various enzymes and receptors implicated in a range of physiological and pathological processes.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Kinetics

Derivatives of 2-phenyl-4H-chromen-4-one have been extensively studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Research has focused on developing selective inhibitors of COX-2, the inducible isoform associated with inflammation and pain, while sparing COX-1, the constitutive isoform involved in maintaining gastrointestinal and renal homeostasis.

A series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives demonstrated potent and selective COX-2 inhibitory activity. nih.gov Notably, the introduction of different substituents at the C-3 position of the chromene ring was found to be crucial for both the potency and selectivity of COX-2 inhibition. nih.govnih.gov For instance, the compound 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one emerged as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.07 μM and a selectivity index (SI) of 287.1, comparable to the widely used COX-2 inhibitor celecoxib. nih.govnih.gov Molecular docking studies have suggested that the methylsulfonyl group on the phenyl ring interacts with the secondary pocket of the COX-2 active site, while the carbonyl group of the chromene ring can form a hydrogen bond with Ser530. nih.gov

Interactive Table: COX-1 and COX-2 Inhibition by 2-phenyl-4H-chromen-4-one Derivatives

| Compound | R-group at C-3 | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|---|

| 3d | H | 1.83 | 0.13 | 14.1 |

| 5a | Methoxy (B1213986) | 14.2 | 0.11 | 129.1 |

| 5b | Ethoxy | 15.8 | 0.10 | 158.0 |

| 5c | Allyloxy | 18.5 | 0.08 | 231.3 |

| 5d | Benzyloxy | 20.1 | 0.07 | 287.1 |

| 6 | Acetoxy | 16.7 | 0.09 | 185.6 |

| Celecoxib | - | 24.3 | 0.06 | 405.0 |

Rho Kinase (ROCK I and ROCK II) Inhibition and Kinase Selectivity

Recent research has identified 4H-chromen-4-one derivatives as a new class of inhibitors for Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs). nih.gov These kinases, ROCK I and ROCK II, are implicated in various cellular processes and are considered potential therapeutic targets for conditions like diabetic retinopathy. nih.gov

Structure-activity relationship studies led to the discovery of a particularly active compound, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), which demonstrated excellent kinase selectivity for both ROCK I and ROCK II when tested against a panel of 387 other kinases. nih.gov This high selectivity is a crucial attribute for a potential drug candidate, as it minimizes the likelihood of off-target effects. The development of such selective ROCK inhibitors from the 4H-chromen-4-one scaffold holds promise for the treatment of diseases where ROCK signaling is dysregulated. nih.gov

DNA-Dependent Protein Kinase (DNA-PK) Inhibition and ATP-Competitive Kinetics

The 4H-chromen-4-one scaffold has also proven to be a valuable template for the development of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway. nih.govnih.gov Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

By introducing an O-alkoxyphenyl substituent at the 8-position of the 2-morpholino-4H-chromen-4-one pharmacophore, researchers were able to probe the ATP-binding site of DNA-PK. nih.gov This led to the identification of N-(2-(cyclopropylmethoxy)-4-(2-morpholino-4-oxo-4H-chromen-8-yl)phenyl)-2-morpholinoacetamide as a potent and selective DNA-PK inhibitor with an IC50 of 8 nM. nih.gov The inhibitory mechanism of these chromenone analogs is ATP-competitive, meaning they vie with ATP for binding to the kinase's active site. rsc.org Further exploration of this chemical space has yielded even more potent inhibitors, such as 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441), with an IC50 of 13 nM, which has shown to be highly selective for DNA-PK. nih.govresearchgate.net

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition

The versatility of the 2-aryl-4H-chromen-4-one scaffold extends to the inhibition of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov

Studies on a series of 2-aryl-4H-chromen-4-one derivatives revealed that many compounds were selective inhibitors of MAO-B, an enzyme involved in the degradation of dopamine. nih.gov One particular derivative, carrying a 3,4-di-methoxyphenyl group, was identified as a potent and selective MAO-B inhibitor with a Ki value of 0.16 μM, comparable to the standard drug selegiline. nih.gov In another study, chromenone derivatives isolated from a marine-derived Streptomyces species also showed potent and selective inhibition of MAO enzymes. nih.govjmb.or.kr For instance, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was a potent and selective MAO-A inhibitor, while 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one was a potent, though less selective, inhibitor of MAO-B. nih.govjmb.or.kr These inhibitors were found to be reversible and competitive. nih.govjmb.or.kr

While some chromenone derivatives have shown inhibitory activity against AChE, an enzyme targeted in Alzheimer's disease treatment, the activity is often less pronounced compared to their MAO inhibition. nih.govscielo.org.conih.gov

Interactive Table: MAO Inhibition by 2-aryl-4H-chromen-4-one Derivatives

| Compound | R-group | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity Index (MAO-B) |

|---|---|---|---|---|

| 3a | 4-F-C6H4 | >5 | 0.82 | >6.1 |

| 3c | 4-Cl-C6H4 | >5 | 0.25 | >20 |

| 3j | 3,4-di-OMeC6H3 | 4.8 | 0.16 | 30.0 |

| Selegiline | - | 5.6 | 0.16 | 35.0 |

Alpha-Glucosidase and Alpha-Amylase Inhibition

Derivatives of 2-phenyl-4H-chromen-4-one have also been investigated as inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.govnih.govmdpi.com Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.com

A synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govdioxol-5-yl)-4H-chromen-4-one, demonstrated potent, dose-dependent, and non-competitive inhibition of α-glucosidase. nih.gov This compound exhibited significantly higher inhibitory activity compared to the standard anti-diabetic drug acarbose. nih.gov Other studies have also identified various chromone (B188151) derivatives with significant α-glucosidase and α-amylase inhibitory potential. nih.govasianpubs.orgresearchgate.netnih.govrsc.orgresearchgate.netnih.gov The inhibitory activity is often influenced by the nature and position of substituents on the chromone scaffold. mdpi.com

Interactive Table: α-Glucosidase and α-Amylase Inhibition by Chromone Derivatives

| Compound | Enzyme | Inhibition | IC50 |

|---|---|---|---|

| 2-(benzo[d] nih.govdioxol-5-yl)-4H-chromen-4-one | α-Glucosidase | 99.3% at 27.6 µM | - |

| Acarbose (standard) | α-Glucosidase | 97.72% at 669.57 µM | - |

| Luteolin (B72000) | α-Glucosidase | - | 6.53 ± 0.16 µg/mL |

Anti-inflammatory Properties through Enzyme Inhibition

The anti-inflammatory potential of compounds based on the 2-phenyl-4H-chromen-4-one scaffold, to which this compound belongs, has been a subject of significant research. A primary mechanism underlying this activity is the inhibition of key enzymes involved in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which are crucial for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. However, the non-selective inhibition of the two main isoforms, COX-1 and COX-2, can lead to undesirable side effects. COX-1 is constitutively expressed in most tissues and plays a protective role, especially in the gastrointestinal tract, while COX-2 is an inducible enzyme that is overexpressed at sites of inflammation. nih.gov Therefore, the development of selective COX-2 inhibitors is a key strategy for creating anti-inflammatory agents with improved safety profiles. nih.gov

Derivatives of 2-phenyl-4H-chromen-4-one have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov For instance, a series of derivatives featuring a methylsulfonyl group on the phenyl ring were found to be potent and selective inhibitors of COX-2. nih.govresearchgate.net Molecular docking studies have shown that the chromone scaffold fits well into the active site of the COX-2 enzyme. Specifically, substituents on the phenyl ring can occupy the secondary pocket of the enzyme, while the carbonyl group of the chromen-4-one core can interact with key amino acid residues like Ser530. nih.gov The nature and size of substituents on the chromone ring have been shown to significantly influence both the potency and selectivity of COX-2 inhibition. nih.gov

In one study, the compound 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one was identified as a particularly potent and selective COX-2 inhibitor, with an IC₅₀ value of 0.07 µM for COX-2 and a selectivity index of 287.1, comparable to the well-known COX-2 inhibitor celecoxib. nih.gov This highlights the potential of the 2-phenyl-4H-chromen-4-one framework as a template for designing new anti-inflammatory drugs.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected 2-phenyl-4H-chromen-4-one Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) COX-1/COX-2 |

|---|---|---|---|

| 5d | 20.1 | 0.07 | 287.1 |

| Celecoxib (Reference) | 24.3 | 0.06 | 405 |

Data sourced from a study on 2-phenyl-4H-chromen-4-one derivatives possessing a methylsulfonyl group. nih.gov

Beyond COX inhibition, other enzymatic pathways have been implicated. Research on novel 2-phenyl-4H-chromen-4-one derivatives has shown they can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov This mechanism involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), further demonstrating the multi-faceted anti-inflammatory potential of this class of compounds. nih.govmdpi.com

Antioxidant Properties

Flavonoids and their structural analogs, including the chromone class of compounds, are widely recognized for their antioxidant properties. ontosight.ai These properties arise from their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant capacity of the 2-aryl-4H-chromen-4-one scaffold has been demonstrated in various studies.

The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A number of chromone derivatives have shown significant antioxidant activity in such assays, sometimes comparable to standard antioxidants like ascorbic acid. rkmmanr.orgresearchgate.net

For example, a study on a series of 7-hydroxy-2-aryl-6-aryldiazenyl-4H-chromen-4-one derivatives found that several compounds exhibited profound antioxidant potential, with IC₅₀ values indicating potent radical scavenging activity. researchgate.net Specifically, compounds with certain substitution patterns on the aryl rings showed enhanced activity. researchgate.net Another study investigating 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones also reported that the synthesized compounds displayed antioxidant activity comparable to ascorbic acid in the DPPH assay. rkmmanr.org

Table 2: Antioxidant Activity of Selected Chromone Derivatives (DPPH Assay)

| Compound Series | Notable Active Compound Example | Activity Compared to Standard |

|---|---|---|

| 7-hydroxy-2-aryl-6-aryldiazenyl-4H-chromen-4-ones | Compound 6g | Profound antioxidant potential (IC₅₀ <7.68 μM) |

| 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones | Compounds 5a-e | Comparable to Ascorbic Acid |

Data compiled from studies on various chromone derivatives. rkmmanr.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum chemical modeling method used to investigate the electronic structure and properties of molecules. biointerfaceresearch.com It has been effectively applied to chromone (B188151) derivatives to elucidate their reactivity, stability, and electronic characteristics. biointerfaceresearch.comd-nb.info

DFT calculations are employed to determine key electronic properties and global reactivity parameters. asrjetsjournal.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive and facilitates intramolecular charge transfer. d-nb.infoasrjetsjournal.org

For related hydroxy-substituted tolyl-chromenone compounds, DFT studies have calculated these parameters to predict chemical behavior. biointerfaceresearch.comresearchgate.net These calculations help in understanding molecular electronic structures and have been proven effective for this class of compounds. biointerfaceresearch.com Global reactivity descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide a quantitative measure of the molecule's reactivity and interaction capabilities. asrjetsjournal.org

Table 1: Key Electronic and Reactivity Parameters Calculated by DFT for Chromone Derivatives Note: The following data is illustrative of parameters typically calculated for chromone derivatives and is based on findings from related compounds.

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. |

| Electronegativity | χ | Tendency to attract electrons. |

| Chemical Hardness | η | Resistance to change in electron configuration. |

| Global Softness | S | Reciprocal of hardness; indicates high reactivity. |

DFT has been successfully used to elucidate the structure of metal complexes involving chromone ligands and to understand their stability and reactivity. biointerfaceresearch.com For instance, studies on the complexation of 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one with Niobium(V) and Platinum(II) have utilized DFT to interpret the chemical behavior of the resulting complexes. biointerfaceresearch.comnih.govacs.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding behavior of potential drug candidates with protein targets.

Molecular docking simulations have been performed on various 2-aryl-4H-chromen-4-one derivatives to understand their interactions at a molecular level with various enzymes. nih.gov These studies are crucial for structure-based drug design and for explaining the mechanism of action. For example, docking studies on flavone (B191248) derivatives have been used to predict their binding affinity and interactions with targets like monoamine oxidase (MAO), proteins from the Chikungunya virus, and cyclooxygenase (COX) enzymes. nih.govbenthamdirect.comnih.gov The results of these simulations, often expressed as a binding energy or docking score, help to identify key amino acid residues in the active site that are crucial for binding, thereby guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov

While specific docking studies for 2-(4-methylphenyl)-4H-chromen-4-one with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are not detailed in the provided context, this methodology is commonly applied to the broader class of flavones and chromones, which are evaluated for anticancer activity. cust.edu.tw In such studies, the compound is docked into the ATP-binding site of the kinase domain of receptors like EGFR or VEGFR-2.

The goal is to understand how the ligand orients itself within the active site. A molecular modeling study of a related 2-phenyl-4H-chromen-4-one derivative targeting COX-2 showed that specific substituents could orient into a secondary pocket, forming interactions with key residues like Arg513 and Val523, while the chromene's carbonyl group could interact with Ser530. nih.gov Similarly, for EGFR/VEGFR-2, docking would aim to identify hydrogen bonds with backbone residues (e.g., Met in the hinge region), hydrophobic interactions, and other stabilizing forces that contribute to the inhibitory activity. This provides a structural basis for the compound's potential as a kinase inhibitor.

Table 2: Representative Binding Interactions from Molecular Docking of Chromone Derivatives Note: This table illustrates typical interactions observed in docking studies of chromone derivatives with protein targets.

| Protein Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg513, Val523, His90, Ser530 | Hydrophobic, Hydrogen Bonding | nih.gov |

| Monoamine Oxidase (MAO) | Amino acid residues in the active site cavity | Hydrophobic, Pi-Pi Stacking | nih.gov |

Conformational Analysis and Energy Minimization

Conformational analysis of flavone derivatives is essential for understanding their three-dimensional structure and flexibility, which are critical determinants of their biological activity. cdnsciencepub.comcdnsciencepub.com The planarity of the chromone ring system and the rotational freedom of the C2-phenyl ring are key structural features.

Ab initio and DFT conformational analyses have been performed on flavone derivatives to identify the structural features required for optimal stabilization. cdnsciencepub.comcdnsciencepub.com For the parent flavone structure, a key aspect is the dihedral angle between the plane of the chromenone ring system and the pendant phenyl ring. In a related compound, 3-(4-methylphenyl)-4H-chromen-4-one, this angle was determined to be 31.09°. nih.gov

Energy minimization calculations help to find the most stable conformer (the one with the lowest potential energy). upenn.edu Studies have noted that steric interference between closely positioned functional groups on the phenyl and chromone rings can disrupt co-planarity, which can influence the molecule's interaction with a receptor binding site. cdnsciencepub.comcdnsciencepub.com Therefore, understanding the lowest energy conformation is crucial for accurate molecular docking and for correlating structure with activity.

Analytical Methodologies for 2 4 Methylphenyl 4h Chromen 4 One and Its Complexes

Spectrophotometric Determination Techniques

Spectrophotometry serves as a versatile, economical, and sensitive method for the quantitative analysis of metal ions through complexation with chromogenic reagents like derivatives of 2-(4-methylphenyl)-4H-chromen-4-one. acs.org The formation of colored metal complexes allows for their determination using UV-Visible spectroscopy.

The 3-hydroxy derivative of this compound, 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one (HMC or HToC), and its analogues act as effective chelating agents for a variety of metal ions. researchgate.netevitachem.com The complexation reactions typically occur in acidic or alkaline media, and the resulting colored complexes can be extracted into an organic solvent for spectrophotometric measurement.

For instance, HMC forms a stable, yellow-colored 1:3 complex with Niobium(V) in an acidic medium, which is extractable into dichloromethane (B109758) (DCM). researchgate.netbiointerfaceresearch.com Similarly, 3-hydroxy-2-tolyl-4H-chromen-4-one (HToC) reacts with Platinum(II) in a basic medium to form a stable 1:2 yellow complex that can be extracted into chloroform. acs.orgnih.gov

Other derivatives have been developed to selectively form complexes with various metal ions, including Vanadium(V,III), Tungsten(VI), Molybdenum(VI), and Tin(II). rroij.comrroij.comresearchgate.net The specifics of these complexations, including the exact ligand structure and the resulting stoichiometry, are crucial for developing selective analytical methods.

| Metal Ion | Ligand Derivative | Stoichiometry (Metal:Ligand) | Solvent/Medium | Maximum Absorbance (λmax) |

|---|---|---|---|---|

| Niobium(V) | 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one (HMC) | 1:3 | Dichloromethane / Perchloric acid | 388–407 nm researchgate.netbiointerfaceresearch.com |

| Platinum(II) | 3-hydroxy-2-tolyl-4H-chromen-4-one (HToC) | 1:2 | Chloroform / pH 8.92-9.21 | 509–525 nm acs.orgnih.gov |

| Molybdenum(VI) | 6-chloro-3-hydroxy-2-(4'-methylphenyl)-4H-chromene-4-one (CHMC) | 1:2 | 5M Acetic Acid | Not Specified researchgate.net |

| Tungsten(VI) | 3-hydroxy-2-(4'-methylphenyl)-6-methyl-4H-chromen-4-one | Not Specified | Acidic Medium | Not Specified rroij.comrroij.com |

| Vanadium(V,III) | 3-hydroxy-2-(4'-methylphenyl)-6-methyl-4H-chromen-4-one | Not Specified | Not Specified | Not Specified rroij.comrroij.com |

| Tin(II) | 6-chloro-3-hydroxy-7-methyl-2-(4'-methoxyphenyl)-4-oxo-4H-1-benzopyran | 1:2 | Dichloromethane / HCl medium | 415 nm rroij.com |

To ensure the sensitivity, accuracy, and reproducibility of quantitative analysis, spectrophotometric parameters must be carefully optimized. This involves determining the ideal pH or acidity for complex formation, the wavelength of maximum absorbance (λmax), the effective concentration range (Beer's Law), and the stability of the complex over time.

For the determination of Niobium(V) with 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one (HMC), a highly sensitive and selective method was developed. researchgate.netbiointerfaceresearch.com The procedure involves the formation of a yellow 1:3 complex that is fully extracted into dichloromethane, showing maximum absorbance between 388-407 nm. researchgate.netbiointerfaceresearch.com The method is highly reproducible and free from interference from numerous other ions. biointerfaceresearch.com

Similarly, the method for Platinum(II) determination using 3-hydroxy-2-tolyl-4H-chromen-4-one (HToC) was optimized. acs.orgnih.gov The 1:2 complex forms in a pH range of 8.92–9.21 and is extracted into chloroform, with λmax in the 509–525 nm range. acs.orgnih.gov The high molar extinction coefficient and low detection limit indicate a very sensitive method. nih.gov

| Parameter | Niobium(V)-HMC Complex | Platinum(II)-HToC Complex |

|---|---|---|

| Wavelength (λmax) | 400 nm researchgate.netbiointerfaceresearch.com | 520 nm nih.gov |

| Beer's Law Range | up to 2.2 µg/mL researchgate.netbiointerfaceresearch.com | 0.0 - 1.8 µg/mL acs.orgnih.gov |

| Molar Absorptivity | 4.926 × 10⁴ L mol⁻¹ cm⁻¹ researchgate.netbiointerfaceresearch.com | 6.790 × 10⁴ L mol⁻¹ cm⁻¹ nih.gov |

| Sandell's Sensitivity | 0.0019 µg cm⁻² researchgate.netbiointerfaceresearch.com | 0.0029 µg cm⁻² nih.gov |

| Limit of Detection (LOD) | 0.0698 µg/mL researchgate.netbiointerfaceresearch.com | 0.0147 µg/mL nih.gov |

| Correlation Coefficient | 0.9994 researchgate.netbiointerfaceresearch.com | 0.9999 nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state. For derivatives of this compound, this technique has been instrumental in confirming molecular geometry and analyzing the non-covalent interactions that govern crystal packing. iucr.orgresearchgate.net The crystal structure of 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been reported, revealing a monoclinic system with space group P21/n. iucr.orgresearchgate.net

In the crystal structure of 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, the presence of the 3-hydroxy group is crucial for forming intermolecular hydrogen bonds. iucr.orgresearchgate.net Specifically, an O—H⋯O=C hydrogen bond forms between the hydroxyl group (O-H) of one molecule and the carbonyl group (C=O) of an adjacent molecule. iucr.orgresearchgate.net These interactions link pairs of molecules into centrosymmetric dimers, creating a characteristic R²₂(10) ring motif. iucr.orgresearchgate.net This hydrogen bonding is a key feature stabilizing the crystal lattice. iucr.org The O⋯O separation in this bond is 2.721 (2) Å. iucr.org

Beyond intermolecular forces, intramolecular contacts also contribute to molecular stability. In the crystal structure of 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, a secondary intramolecular C—H⋯O hydrogen bond is observed, where the hydroxyl oxygen atom acts as the acceptor. iucr.orgresearchgate.net This interaction results in the formation of an S(6) motif. iucr.orgresearchgate.net In a related derivative, 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, intramolecular C—H⋯O short contacts are also responsible for stabilizing the molecular conformation, leading to the formation of pseudo five- and six-membered rings, described by S(5) and S(6) graph-set motifs. nih.govpsu.edu

Chromatographic and Spectroscopic Characterization (e.g., HRMS, NMR)

The definitive identification and structural analysis of this compound and its related complexes rely on a suite of advanced analytical techniques. Among these, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for providing unequivocal evidence of molecular structure and composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential analytical tool for accurately determining the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of precision. For this compound, which has a molecular formula of C16H12O2, the calculated monoisotopic mass is 236.083729621 Da. nih.gov Mass spectrometry, particularly tandem mass spectrometry (MS-MS), can provide further structural details through the analysis of fragmentation patterns. The protonated molecule ([M+H]+) is observed with a mass-to-charge ratio (m/z) of 237.091, which serves as the precursor ion for fragmentation analysis. nih.gov

HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C16H12O2 | nih.gov |

| Monoisotopic Mass (Da) | 236.083729621 | nih.gov |

| Precursor Ion [M+H]+ (m/z) | 237.091 | nih.gov |

This table presents key high-resolution mass spectrometry data for the specified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the specific arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed for the characterization of this compound, which is also known by its synonyms 4'-Methylflavone and 2-(p-Tolyl)-4H-chromen-4-one. nih.govrsc.org

The ¹H NMR spectrum provides detailed information on the chemical environment of each proton. For 2-(p-Tolyl)-4H-chromen-4-one, the spectrum displays a distinct singlet signal for the protons of the methyl group and a complex pattern of signals in the downfield aromatic region, which correspond to the protons of the chromenone core and the attached p-tolyl group. rsc.org

The ¹³C NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The spectrum of 2-(p-Tolyl)-4H-chromen-4-one shows characteristic resonances for the carbonyl carbon, the olefinic carbons of the pyranone ring, and the aromatic carbons of the two phenyl rings, as well as the methyl carbon of the tolyl substituent. rsc.org

¹H and ¹³C NMR Spectroscopic Data for 2-(p-Tolyl)-4H-chromen-4-one

| Nucleus | Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 8.24 (dd, J = 7.9, 1.6 Hz) | H-5 | rsc.org |

| 7.84 (d, J = 8.1 Hz) | H-2', H-6' | rsc.org | |

| 7.69 (ddd, J = 8.7, 7.1, 1.7 Hz) | H-7 | rsc.org | |

| 7.53 (d, J = 8.4 Hz) | H-8 | rsc.org | |

| 7.41 (t, J = 7.5 Hz) | H-6 | rsc.org | |

| 7.33 (d, J = 7.9 Hz) | H-3', H-5' | rsc.org | |

| 6.79 (s) | H-3 | rsc.org | |

| 2.44 (s) | -CH₃ | rsc.org | |

| ¹³C NMR | 178.4 | C-4 | rsc.org |

| 163.2 | C-2 | rsc.org | |

| 156.2 | C-9 | rsc.org | |

| 142.0 | C-4' | rsc.org | |

| 133.6 | C-7 | rsc.org | |

| 129.8 | C-3', C-5' | rsc.org | |

| 128.9 | C-1' | rsc.org | |

| 126.2 | C-2', C-6' | rsc.org | |

| 125.5 | C-6 | rsc.org | |

| 125.1 | C-5 | rsc.org | |

| 123.9 | C-10 | rsc.org | |

| 118.0 | C-8 | rsc.org | |

| 107.1 | C-3 | rsc.org | |

| 21.5 | -CH₃ | rsc.org |

This table summarizes the NMR spectral data for a synonym of the target compound, providing insight into its detailed molecular structure. Assignments are based on published literature. rsc.org

Characterization of Metal Complexes

The chromone (B188151) scaffold, particularly when functionalized, serves as an effective ligand for forming metal complexes. For instance, the derivative 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one (HMC) reacts with Niobium(V) to form a distinct yellowish 1:3 (metal:ligand) complex. biointerfaceresearch.com The formation and properties of this complex have been studied using UV-Visible spectrophotometry, which shows a maximum absorbance in the range of 388-407 nm when extracted into dichloromethane. biointerfaceresearch.com

Furthermore, the related compound 3-hydroxy-2-tolyl-4H-chromen-4-one has been used to synthesize a complex with Platinum(II). acs.org Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal center. A characteristic shift in the vibrational frequency of the carbonyl group (C=O) is observed upon complexation. For the Pt(II) complex, the C=O stretching frequency was found to shift from 1612 cm⁻¹ in the free ligand to 1608 cm⁻¹ in the complex, indicating the involvement of the carbonyl oxygen in metal binding. acs.org

Schiff base derivatives of chromones, such as (E)-3-(((2-amino-4-methylphenyl)imino)methyl)-4H-chromen-4-one, are also versatile ligands for creating complexes with various transition metals, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). uodiyala.edu.iqresearchgate.netuodiyala.edu.iq The structural characterization of these complexes typically involves a combination of elemental analysis, FTIR, electronic (UV-Vis) spectroscopy, and magnetic susceptibility measurements. These analyses help in determining the stoichiometry and geometry of the complexes, which are commonly found to be octahedral or tetrahedral. uodiyala.edu.iqresearchgate.net

Advanced Topics and Future Research Directions

Rational Design of New Chromenone Derivatives for Enhanced Biological Activity

The rational design of novel derivatives of 2-(4-methylphenyl)-4H-chromen-4-one is a key strategy to enhance their therapeutic efficacy and selectivity. This process is heavily reliant on understanding the structure-activity relationships (SAR), which dictate how chemical modifications to the parent molecule influence its biological activity.

Researchers have systematically modified the 2-phenyl-4H-chromen-4-one scaffold to probe the impact of various substituents on its biological effects. For instance, the introduction of a methylsulfonyl group at the para-position of the 2-phenyl ring has been a successful strategy in designing selective cyclooxygenase-2 (COX-2) inhibitors. Further modifications at the C-3 position of the chromenone ring have shown that the nature and size of the substituent are crucial for potent COX-2 inhibitory activity. For example, derivatives with a benzyloxy group at the C-3 position have demonstrated high potency and selectivity for COX-2. nih.govmdpi.comnih.govresearchgate.net

The anti-inflammatory properties of 2-phenyl-4H-chromen-4-one derivatives have also been optimized through rational design. Studies have shown that specific substitutions can modulate the activity of these compounds on signaling pathways, such as the TLR4/MAPK pathway, which is implicated in inflammation. wikipedia.org By strategically adding or modifying functional groups, researchers aim to improve interactions with biological targets, enhance pharmacokinetic properties, and reduce off-target effects.

Future design strategies will likely involve the creation of hybrid molecules that combine the this compound scaffold with other pharmacophores to develop multi-target-directed ligands. This approach is particularly promising for complex diseases like Alzheimer's, where targeting multiple pathological pathways is beneficial. acs.org

Exploration of Novel Biological Targets and Mechanistic Pathways

While much of the research on this compound and its analogs has focused on their anti-inflammatory and anticancer activities, there is a growing interest in exploring novel biological targets and elucidating their underlying mechanistic pathways.

Established and Investigated Targets:

| Biological Target/Pathway | Therapeutic Area | Key Findings |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Derivatives show potent and selective inhibition. nih.govmdpi.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Polyfunctional derivatives exhibit significant inhibitory activity. acs.org |

| TLR4/MAPK Signaling Pathway | Inflammation | Compounds can downregulate pro-inflammatory mediators like NO, IL-6, and TNF-α. wikipedia.org |

| Sirtuin 2 (SIRT2) | Neurodegenerative Disorders | Substituted chromone (B188151) derivatives act as selective SIRT2 inhibitors. ias.ac.in |

| Aurora Kinase A | Cancer | Chromenone-N-acylhydrazone derivatives show inhibitory potential. mdpi.com |

Emerging and Future Directions:

The chromenone scaffold is being investigated for its interaction with a broader range of biological targets. For example, certain chromenone derivatives have been identified as ligands for sigma (σ) receptors, which are implicated in neurological disorders such as Alzheimer's disease and neuropathic pain. iucr.org Others have been designed as inhibitors of interleukin-5 (IL-5), a key cytokine in allergic inflammation and asthma. nih.gov

Furthermore, the potential of these compounds to act as pharmacological chaperones for misfolded proteins is a novel and exciting area of research. For instance, chromenone derivatives have been shown to stabilize certain mutant forms of rhodopsin, a protein involved in vision, suggesting their potential in treating retinal degeneration. researchgate.net

Future research will likely focus on identifying new protein targets for this compound and its derivatives using techniques like chemical proteomics and affinity-based screening. A deeper understanding of their mechanisms of action at a molecular level will be crucial for their development as therapeutic agents for a wider range of diseases.

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives has traditionally relied on methods that can be harsh and environmentally unfriendly. nih.gov Consequently, there is a significant drive towards the development of innovative and sustainable "green" synthetic methodologies.

Modern approaches focus on improving efficiency while minimizing waste and the use of hazardous materials. Key strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. It has been successfully applied to the synthesis of various chromenone derivatives, including those with potential antimicrobial activity. nih.govnih.govacs.org

Use of Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a central tenet of green chemistry. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. This approach has been used for the synthesis of various 4H-chromene derivatives.

Novel Catalytic Systems: The development of non-toxic and recyclable catalysts is another important aspect of sustainable synthesis. nih.gov

One notable innovative method for the synthesis of 4H-chromen-4-ones involves an intramolecular Wittig reaction, which offers a simpler and more efficient route compared to traditional methods. These advancements not only make the synthesis of these valuable compounds more environmentally responsible but also more cost-effective and scalable. nih.gov

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Advanced computational approaches are becoming indispensable in the drug discovery and development pipeline for this compound and its analogs. These in silico methods accelerate the identification and optimization of lead compounds by predicting their biological activity and pharmacokinetic properties.

Key Computational Techniques:

| Computational Method | Application in Chromenone Research |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its target protein, aiding in the rational design of more potent inhibitors. nih.govresearchgate.net |

| Virtual Screening | Rapidly screens large libraries of virtual compounds to identify potential hits with desired biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new derivatives. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of a ligand and its target protein over time, providing insights into the stability of their interaction and the mechanism of binding. nih.gov |

| ADME/T Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds, helping to identify candidates with favorable drug-like profiles. |

These computational tools have been successfully employed in the design of selective COX-2 inhibitors based on the 2-phenyl-4H-chromen-4-one scaffold. nih.govresearchgate.net Molecular docking studies have provided detailed insights into how these molecules interact with the active site of the COX-2 enzyme, guiding the design of derivatives with improved binding affinity. nih.govmdpi.com

The integration of artificial intelligence (AI) and machine learning (ML) is further revolutionizing this field, enabling the development of more accurate predictive models for a wide range of biological activities and properties. As computational power and algorithms continue to advance, these in silico approaches will play an increasingly critical role in the efficient discovery of new and improved chromenone-based therapeutics.

Investigation of Co-crystallization and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form, can significantly impact its solubility, stability, and bioavailability. Therefore, the investigation of co-crystallization and polymorphism is a critical aspect of drug development.

Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. While some chromenone derivatives are known to exhibit polymorphism, specific studies on the polymorphic forms of this compound are not extensively reported. However, research on related compounds suggests that different crystallization conditions could lead to the formation of various polymorphs with distinct physicochemical properties.

Co-crystallization is a technique used to modify the solid-state properties of an API by forming a crystalline solid that contains the API and a co-former in a stoichiometric ratio. This can be a powerful tool to improve properties like solubility and dissolution rate. The crystal structure of the related isomer, 3-(4-methylphenyl)-4H-chromen-4-one, reveals weak C-H···O hydrogen bonds that link the molecules into chains. This indicates the potential for this compound to form co-crystals with suitable co-formers through similar non-covalent interactions.

Future research in this area should focus on systematically screening for different polymorphic forms of this compound and exploring the potential for co-crystal formation. A thorough understanding and control of its solid-state chemistry will be essential for the successful development of this compound into a pharmaceutical product.

Q & A

Basic Research Questions